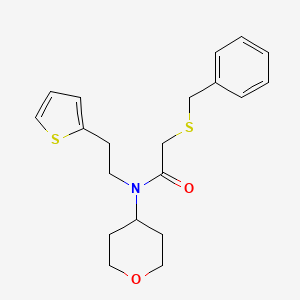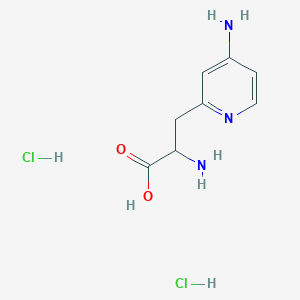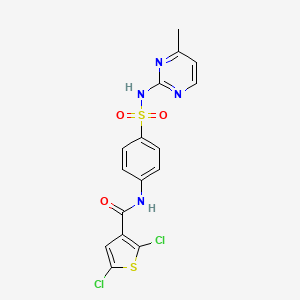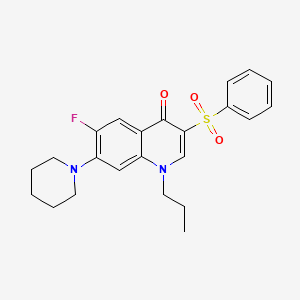![molecular formula C28H24N2O7 B2764272 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 866348-66-5](/img/structure/B2764272.png)
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups. It contains a quinoline ring (a type of heterocyclic aromatic organic compound), a benzoyl group (a functional group derived from benzoic acid), and a dimethoxyphenyl group (a phenyl ring with two methoxy groups attached). These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex, with multiple ring systems and functional groups. The presence of these groups can significantly influence the compound’s chemical behavior and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure, the presence and position of functional groups, and stereochemistry. Without specific data, it’s difficult to predict these properties .科学的研究の応用
Synthetic Methodologies and Catalysis
- Catalytic Applications in Ketone Reduction : Research on the synthesis of pincer functionalized quinoline derivatives, such as the preparation of 4-phenylbenzo[h]quinolin-2(1H)-one and its derivatives, showcases methodologies that could be applicable in the catalysis of ketone reduction reactions. These compounds are synthesized through reactions involving ethyl benzoylacetate and subsequently used to form complexes with ruthenium catalysts, demonstrating the potential for synthetic and catalytic applications (Facchetti et al., 2016).
Structural and Fluorescence Properties
- Structural Aspects and Fluorescence of Amide-Containing Isoquinoline Derivatives : A study on amide-containing isoquinoline derivatives reveals their structural characteristics and fluorescence properties. For instance, N-cyclohexyl-2-(quinolin-8-yloxy) acetamide forms gels and crystalline solids with mineral acids, showing enhanced fluorescence emission upon forming host–guest complexes, indicating potential applications in materials science and sensor technology (Karmakar et al., 2007).
Drug Discovery and Bioactive Compound Synthesis
- Synthesis and Bioactivity of Quinazolinone Analogues : The synthesis of 3-benzyl-substituted-4(3H)-quinazolinones and their evaluation for antitumor activity demonstrate the bioactivity potential of similar compounds. Certain derivatives showed broad-spectrum antitumor activity, highlighting the relevance of quinoline and quinazolinone derivatives in medicinal chemistry and drug discovery (Al-Suwaidan et al., 2016).
Ligand Design for Asymmetric Catalysis
- Development of Chiral Phosphine Ligands : Research on the preparation of chiral phosphine ligands with applications in asymmetric hydrogenation of functionalized alkenes showcases the utility of quinoline derivatives in the design of catalysts. These ligands, when complexed with rhodium, facilitate highly enantioselective hydrogenation reactions, underlining their significance in synthetic organic chemistry and pharmaceutical manufacturing (Imamoto et al., 2012).
特性
IUPAC Name |
2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O7/c1-34-18-8-9-23(35-2)21(12-18)29-26(31)16-30-15-20(27(32)17-6-4-3-5-7-17)28(33)19-13-24-25(14-22(19)30)37-11-10-36-24/h3-9,12-15H,10-11,16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVCAWAYWNSDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B2764195.png)
![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764196.png)


![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2764200.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764201.png)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine](/img/structure/B2764202.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2764204.png)
![6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole](/img/structure/B2764206.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2764209.png)
